N,N,N'-trimethyl-N'-4-piperidinyl-1,2-ethanediamine tri[(2Z)-2-butenedioate]
Description
N,N,N'-Trimethyl-N'-4-piperidinyl-1,2-ethanediamine tri[(2Z)-2-butenedioate] (CAS: 1559122-13-2) is a tertiary amine salt complex with a molecular formula of C10H23N3·3C4H4O4 and a molecular weight of 534 g/mol . Its structure comprises a piperidinyl-substituted ethanediamine backbone modified with three methyl groups and three (2Z)-2-butenedioate (maleate) counterions. Key physicochemical properties include a logP of 0.19, 4 rotatable bonds, and a purity of ≥95% . The compound is achiral and classified under the price group 3, indicating moderate commercial availability .
The tri-maleate salt configuration enhances aqueous solubility compared to freebase forms, making it suitable for pharmaceutical formulations.
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3.3C4H4O4/c1-12(2)8-9-13(3)10-4-6-11-7-5-10;3*5-3(6)1-2-4(7)8/h10-11H,4-9H2,1-3H3;3*1-2H,(H,5,6)(H,7,8)/b;3*2-1- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUHWONAGAIWIV-UKFGXMPHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C1CCNCC1.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCN(C1CCNCC1)C)C.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-trimethyl-N’-4-piperidinyl-1,2-ethanediamine tri[(2Z)-2-butenedioate] involves multiple steps. The primary synthetic route includes the reaction of N,N,N’-trimethyl-1,2-ethanediamine with 4-piperidone under controlled conditions. The reaction is typically carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The final step involves the addition of maleic acid to form the tri[(2Z)-2-butenedioate] salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production. The final product is purified using standard techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N,N’-trimethyl-N’-4-piperidinyl-1,2-ethanediamine tri[(2Z)-2-butenedioate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N,N,N’-trimethyl-N’-4-piperidinyl-1,2-ethanediamine tri[(2Z)-2-butenedioate] is utilized in several scientific research fields, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,N’-trimethyl-N’-4-piperidinyl-1,2-ethanediamine tri[(2Z)-2-butenedioate] involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperidine ring and other functional groups play a crucial role in these interactions, influencing the compound’s overall effect. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the ethanediamine derivative family. Below is a comparative analysis with structurally related compounds:
Salt Stoichiometry and Solubility
- Tri-maleate vs. Mono-maleate Salts: The tri-maleate form of the target compound provides higher solubility in polar solvents compared to mono-maleate analogues (e.g., pafuramidine maleate).
- Piperidinyl vs. Aromatic Substituents : The piperidinyl group in the target compound contrasts with phenyl or pyridinyl groups in analogues (e.g., ’s compound). Piperidine’s basicity (pKa ~11) may enhance interaction with acidic biological targets, whereas aromatic groups improve lipophilicity and CNS penetration .
Pharmacological and Industrial Relevance
- Toxicity Considerations : Tri-salt derivatives generally exhibit lower acute toxicity than freebases (e.g., TEMED) due to reduced volatility and controlled release .
Research Findings and Data
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N,N'-trimethyl-N'-4-piperidinyl-1,2-ethanediamine tri[(2Z)-2-butenedioate?
- Methodological Answer : The synthesis of tertiary amines like this compound typically involves alkylation or reductive amination of precursor amines. For example, the base structure (N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine) can be synthesized via a two-step process: (1) alkylation of piperidin-4-amine with 1,2-dibromoethane, followed by (2) methylation using methyl iodide under basic conditions . The tri[(2Z)-2-butenedioate] salt forms via stoichiometric acid-base reaction with (2Z)-2-butenedioic acid. Optimization of reaction conditions (e.g., solvent, temperature, molar ratios) can be achieved using factorial design experiments to minimize byproducts .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR in deuterated solvents (e.g., DO or CDCl) to confirm the tertiary amine structure and salt formation. Peaks for the piperidinyl protons (δ 2.5–3.5 ppm) and butenedioate protons (δ 6.2–6.8 ppm) should be resolved .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H] for the free base and [M–H] for the salt).
- X-ray Crystallography : Single-crystal analysis resolves the stereochemistry of the (2Z)-butenedioate moiety and salt stoichiometry .
Q. How can solubility and purification challenges be addressed for this compound?
- Methodological Answer : The compound’s solubility depends on pH and counterion interactions. In aqueous solutions, the tri-butenedioate salt enhances water solubility due to ionic dissociation. For purification, use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel with gradient elution of methanol/dichloromethane). Membrane separation technologies (e.g., nanofiltration) may aid in large-scale purification .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanisms involving this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction pathways, such as proton transfer during salt formation or steric effects in alkylation steps. Tools like COMSOL Multiphysics integrated with AI algorithms enable virtual screening of reaction conditions (e.g., solvent polarity, temperature effects) to predict optimal yields . Reaction path search methods (e.g., IRC calculations) validate transition states and intermediates .
Q. What strategies resolve contradictions in experimental data (e.g., conflicting bioactivity results)?
- Methodological Answer :
- Statistical Validation : Apply ANOVA or multivariate analysis to identify outliers or confounding variables (e.g., impurities, solvent residues) .
- Cross-Platform Validation : Compare results across multiple techniques (e.g., NMR, HPLC, bioassays) to confirm consistency.
- Dose-Response Studies : Use gradient concentrations to distinguish intrinsic activity from assay-specific artifacts .
Q. How does N,N,N'-trimethyl-N'-4-piperidinyl-1,2-ethanediamine tri[(2Z)-2-butenedioate interact with biological targets?
- Methodological Answer : The tertiary amine moiety may act as a hydrogen-bond acceptor or cation-π interactor with enzymes or receptors. For mechanistic studies:
- Molecular Docking : Simulate binding affinities with proteins (e.g., acetylcholinesterase) using AutoDock Vina.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
Q. What advanced separation techniques improve yield and purity in scaled-up synthesis?
- Methodological Answer :
- Simulated Moving Bed (SMB) Chromatography : Enhances enantiomeric resolution of intermediates.
- Membrane Distillation : Separates volatile byproducts under reduced pressure .
Methodological Tools and Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
